Didehydro Clindamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didehydro Clindamycin is a derivative of Clindamycin, a well-known lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria and certain protozoa. This compound, like its parent compound, is expected to exhibit similar antibacterial properties but with potentially enhanced efficacy or different pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Didehydro Clindamycin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Clindamycin or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.
Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Didehydro Clindamycin, like Clindamycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth. The molecular mechanism involves the compound acting as a structural analog of tRNA molecules, impairing peptide chain initiation and potentially stimulating the dissociation of peptidyl-tRNA from bacterial ribosomes .
Comparison with Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that also targets the bacterial ribosome but has a different chemical structure.
Uniqueness: Didehydro Clindamycin is unique due to its dehydrogenated structure, which may confer different pharmacokinetic properties or enhanced efficacy against certain bacterial strains compared to Clindamycin. Its unique structure allows for the exploration of new therapeutic applications and the development of novel antibiotics.
Properties
Molecular Formula |
C18H31ClN2O5S |
---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChI Key |
SCLGFBLOIVDLCE-GGIYZFMMSA-N |
Isomeric SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.